molecular formula C22H18N4 B12556414 Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] CAS No. 189951-41-5

Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]

Cat. No.: B12556414
CAS No.: 189951-41-5
M. Wt: 338.4 g/mol
InChI Key: KBZWCPYULRZAID-UHFFFAOYSA-N
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Description

Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is a chemical compound characterized by the presence of a hexa-2,4-diyne backbone with two cyanamide groups attached to 4-methylphenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the copper-catalyzed homocoupling of terminal alkynes. For instance, the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The cyanamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanamide groups.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted cyanamides.

Scientific Research Applications

Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N,N′-(hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar structure but different functional groups.

    Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar backbone but different substituents.

Uniqueness

Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is unique due to its specific combination of a hexa-2,4-diyne backbone with cyanamide groups attached to 4-methylphenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

189951-41-5

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

6-(N-cyano-4-methylanilino)hexa-2,4-diynyl-(4-methylphenyl)cyanamide

InChI

InChI=1S/C22H18N4/c1-19-7-11-21(12-8-19)25(17-23)15-5-3-4-6-16-26(18-24)22-13-9-20(2)10-14-22/h7-14H,15-16H2,1-2H3

InChI Key

KBZWCPYULRZAID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC#CC#CCN(C#N)C2=CC=C(C=C2)C)C#N

Origin of Product

United States

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